diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFUDCYUMLFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438667 | |
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61227-48-3 | |
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Enolate Formation : Diethyl malonate is deprotonated using a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to generate a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate reacts with 3-methoxybenzyl halide via an SN2 mechanism, forming the monoalkylated product.
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Workup : Acidic hydrolysis or aqueous quenching isolates the product.
Experimental Protocol32
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Reagents : Diethyl malonate (1.0 equiv), 3-methoxybenzyl chloride (1.1 equiv), sodium ethoxide (1.2 equiv), ethanol (solvent).
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Conditions : Reflux at 80°C for 4–6 hours.
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Yield : 85–95% after column chromatography (hexane/ethyl acetate).
Key Considerations :
-
Excess alkylating agent may lead to dialkylation, necessitating stoichiometric control.
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Anhydrous conditions prevent ester hydrolysis.
Phase-Transfer Catalyzed Alkylation
Microwave-assisted, solvent-free alkylation using phase-transfer catalysts (PTCs) offers enhanced efficiency and reduced reaction times45.
Procedure45
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Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
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Base : Potassium carbonate (4.0 equiv).
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Conditions : Microwave irradiation at 60–80°C for 1–2 hours.
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Yield : 90–95% without chromatography.
Advantages :
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Eliminates solvent use, aligning with green chemistry principles.
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High functional group tolerance and scalability.
Magnesium Chloride-Catalyzed Alkylation
A mild alternative employs MgCl₂ and triethylamine to facilitate alkylation under ambient conditions67.
Protocol67
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Catalyst : MgCl₂ (0.6–0.75 equiv), triethylamine (2.4–3.0 equiv).
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Solvent : Ethyl acetate.
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Conditions : Stirring at 20–40°C for 2–4 hours.
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Yield : 90–93% after extraction.
Mechanistic Insight :
MgCl₂ stabilizes the enolate intermediate, while triethylamine scavenges HCl generated during the reaction.
Preparation of 3-Methoxybenzyl Chloride
The alkylating agent, 3-methoxybenzyl chloride, is synthesized from 3-methoxybenzaldehyde in two steps8:
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Reduction to Alcohol :
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Reagents : 3-Methoxybenzaldehyde, potassium borohydride (1.2 equiv), ethanol.
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Yield : 95% of 3-methoxybenzyl alcohol.
-
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Chlorination :
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Reagents : Thionyl chloride (1.3 equiv), catalytic DMF.
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Conditions : Reflux at 70°C for 3 hours.
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Yield : 90–92% after distillation.
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Comparative Analysis of Methods
| Method | Base/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Classical Alkylation | NaOEt | Ethanol | 80°C | 4–6 h | 85–95% |
| Phase-Transfer Catalysis | K₂CO₃/TBAB | Solvent-free | 60–80°C (MW) | 1–2 h | 90–95% |
| MgCl₂-Catalyzed | MgCl₂/Triethylamine | Ethyl acetate | 20–40°C | 2–4 h | 90–93% |
Notes :
-
Microwave (MW) methods drastically reduce reaction times.
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MgCl₂ catalysis avoids strong bases, minimizing side reactions.
Side Reactions and Purification
Chemical Reactions Analysis
Types of Reactions
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of diethyl propanediol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.
1.1 Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
1.2 Modulation of TRPM8 Channels
The compound has been identified as a modulator of TRPM8 channels, which are involved in pain sensation and thermosensation. This modulation could lead to the development of novel analgesics that target these channels, providing relief from chronic pain without the side effects associated with traditional pain medications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.
2.1 Synthesis of Bioactive Compounds
The compound is utilized in synthesizing bioactive molecules, particularly those containing methoxyphenyl groups. Its ability to undergo nucleophilic substitutions makes it valuable for creating compounds with specific biological activities .
2.2 Reaction Pathways
The synthesis pathways involving this compound often include:
- Alkylation : Used to introduce alkyl groups into the structure.
- Esterification : Facilitating the formation of esters that are crucial in various applications.
Material Science
In material science, this compound is explored for its properties in polymer chemistry.
3.1 Polymerization Reactions
The compound can act as a monomer or co-monomer in polymerization processes, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of this compound on breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The findings suggest that further exploration could lead to the development of effective anticancer agents based on this compound.
Case Study 2: TRPM8 Modulation
In a pharmacological study, this compound was tested for its effects on TRPM8 channels in vitro. The results indicated significant modulation of channel activity, supporting its potential use in pain management therapies.
Mechanism of Action
The mechanism of action of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Diethyl 2-[(2-Methyl-4-Oxo-1,4-Dihydroquinolin-3-Yl)Methyl]Propanedioate
- Molecular Formula: C₁₇H₁₉NO₄
- Key Features: Incorporates a quinoline ring system (4-oxo-1,4-dihydroquinoline) instead of a methoxyphenyl group.
- Synthesis: Achieved in 69% yield via recrystallization from ethanol, with confirmed NMR and melting point data .
- Applications: Potential in medicinal chemistry due to the quinoline scaffold’s bioactivity.
Diethyl 2-[(3,5-Dimethoxyphenyl)Methyl]Propanedioate
Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-Yl]Methylidene}Propanedioate
- Key Features : Substituted with a sulfonated indole moiety, enabling interactions with biological targets like renin.
Propanedioates with Aliphatic or Functionalized Substituents
Diethyl 2-(3-Hydroxypropyl)Propanedioate
Diethyl 2-(Ethoxymethylene)Propanedioate
- Molecular Formula : C₁₀H₁₆O₅
- Key Features: Ethoxymethylene group introduces conjugation, influencing reactivity in Knoevenagel condensations.
- Applications: Widely employed in heterocyclic synthesis (e.g., quinolones) .
Diethyl 2-(2-(2-Methyl-1,3-Dioxolan-2-Yl)Ethyl)Propanedioate
- Molecular Formula : C₁₃H₂₂O₆
- Key Features : A dioxolane ring enhances stability and modifies solubility profiles.
- Synthesis : Utilized in protecting group strategies for carbonyl functionalities .
Amino and Nitro-Substituted Derivatives
Diethyl 2-(Benzyl(Methyl)Amino)Propanedioate
Diethyl 2-[[(3-Nitrophenyl)Amino]Methylene]Propanedioate
- Molecular Formula : C₁₄H₁₆N₂O₆
- Key Features : Nitro group confers strong electron-withdrawing effects, impacting electronic density and reaction pathways.
- Applications : Explored in agrochemical intermediates due to nitroaromatic bioactivity .
Comparative Analysis of Key Properties
Research Findings and Functional Differences
- Biological Activity: The quinoline derivative and indole-based compound show promise in drug discovery, whereas the target compound lacks direct bioactivity data.
- Reactivity : Ethoxymethylene and nitro-substituted derivatives exhibit enhanced electrophilicity, enabling condensation reactions, unlike the target compound’s methoxy group, which offers moderate electronic effects.
- Physicochemical Behavior : Aliphatic substituents (e.g., hydroxypropyl ) increase water solubility, while aromatic groups (e.g., 3-methoxybenzyl) enhance lipophilicity.
Biological Activity
Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate, also known as diethyl 2-(3-methoxybenzyl)malonate, is an organic compound with the molecular formula C15H18O5. It is a derivative of malonic acid and features a methoxybenzylidene group, which contributes to its biological activity. This compound is primarily studied for its potential antimicrobial and anticancer properties, making it significant in medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound includes:
- Two ethyl ester groups
- A central propanedioate backbone
- A methoxy-substituted phenyl group
Synthesis
The compound can be synthesized through various methods, including:
- Condensation reactions involving malonic acid derivatives and appropriate benzyl halides.
- Multicomponent reactions which enhance efficiency and yield.
Reaction Mechanisms
The compound undergoes several chemical reactions:
- Oxidation to form carboxylic acids.
- Reduction to convert the benzylidene group into a benzyl group.
- Substitution where the methoxy group can be replaced with other functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells through pathways involving caspase activation.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as nitric oxide and prostaglandins, which are involved in inflammatory responses.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing that the compound showed significant activity with MIC values ranging from 16 to 64 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Case Study 2: Anticancer Activity
In vitro studies were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The anticancer effects are attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2.
Q & A
Basic: What are the standard synthetic routes for diethyl 2-[(3-methoxyphenyl)methyl]propanedioate?
Methodological Answer:
The compound is typically synthesized via alkylation of diethyl malonate. A common approach involves:
Alkylation Reaction : Reacting diethyl malonate with 3-methoxybenzyl bromide in the presence of a base (e.g., sodium ethoxide) to form the substituted propanedioate .
Workup : Neutralization with dilute acid, followed by extraction using ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Validation : Confirm yield and purity using -NMR and GC-MS.
Key Considerations : Optimize reaction time and temperature to minimize side products like dialkylated derivatives.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- -NMR (400 MHz, CDCl) to identify methoxy ( 3.75–3.80 ppm) and malonate ester protons ( 4.20–4.30 ppm).
- IR spectroscopy for carbonyl stretches ( ~1740 cm) and aromatic C–H bends.
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+Na] at m/z 335.1).
- X-ray Crystallography : For structural confirmation (e.g., SHELX refinement ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
